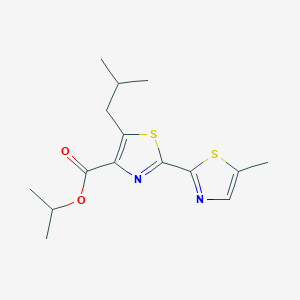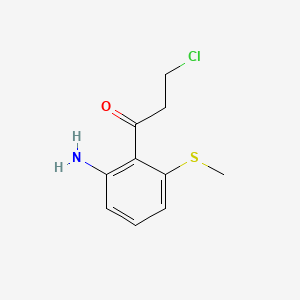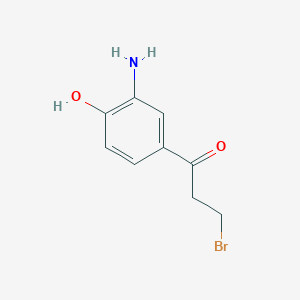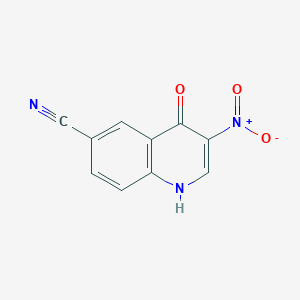
4-Hydroxy-3-nitroquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitroquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound. The quinoline scaffold, which forms the core of this compound, is known for its diverse biological activities and is a significant motif in drug development.
Métodos De Preparación
The synthesis of 4-Hydroxy-3-nitroquinoline-6-carbonitrile typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the nitration and cyanation processes .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4-Hydroxy-3-nitroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-hydroxy-3-aminoquinoline-6-carbonitrile.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nitroquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those synthesized from this compound, are investigated for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-nitroquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death . The pathways involved in its action are still under investigation, but its effects on DNA synthesis and repair are well-documented.
Comparación Con Compuestos Similares
4-Hydroxy-3-nitroquinoline-6-carbonitrile can be compared with other similar compounds, such as:
- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
These compounds share the quinoline scaffold but differ in their functional groups and positions. The unique combination of hydroxyl, nitro, and cyano groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H5N3O3 |
|---|---|
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
3-nitro-4-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5N3O3/c11-4-6-1-2-8-7(3-6)10(14)9(5-12-8)13(15)16/h1-3,5H,(H,12,14) |
Clave InChI |
CCUVWJNNQHUURJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)

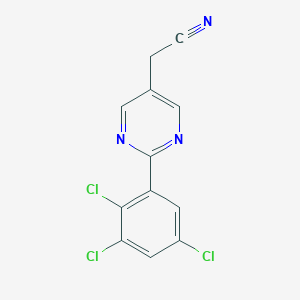
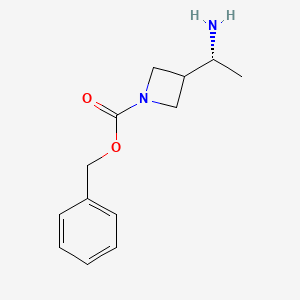
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)



